molecular formula C27H46O B094849 Epicholesterol acetate CAS No. 1059-85-4

Epicholesterol acetate

Cat. No.: B094849
CAS No.: 1059-85-4
M. Wt: 386.7 g/mol
InChI Key: HVYWMOMLDIMFJA-DPAQBDIFSA-N
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Description

Epicholesterol acetate is a derivative of epicholesterol, which is an epimer of cholesterol Epicholesterol differs from cholesterol in the orientation of the hydroxyl group on the sterol ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: Epicholesterol acetate can be synthesized through the acetylation of epicholesterol. The process typically involves the reaction of epicholesterol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale acetylation reactions similar to those used in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and purification techniques.

Chemical Reactions Analysis

Types of Reactions: Epicholesterol acetate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form epicholesteryl ketone derivatives.

    Reduction: Reduction reactions can convert this compound back to epicholesterol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.

Major Products:

    Oxidation: Epicholesteryl ketone derivatives.

    Reduction: Epicholesterol.

    Substitution: Various epicholesterol derivatives depending on the nucleophile used.

Scientific Research Applications

Epicholesterol acetate has several applications in scientific research:

    Chemistry: Used as a model compound to study sterol chemistry and reactions.

    Biology: Investigated for its effects on cell membranes and lipid domains.

    Industry: Utilized in the synthesis of specialized materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of epicholesterol acetate involves its interaction with lipid membranes. Due to its structural similarity to cholesterol, it can integrate into lipid bilayers, affecting membrane fluidity and organization. This integration can influence various cellular processes, including signaling pathways and membrane protein functions.

Comparison with Similar Compounds

    Cholesterol: The parent compound with a hydroxyl group oriented differently.

    Ent-cholesterol: The enantiomer of cholesterol.

    Epicholesteryl derivatives: Various derivatives with different functional groups.

Uniqueness: Epicholesterol acetate is unique due to its specific structural orientation, which affects its interaction with lipid membranes differently compared to cholesterol. This unique orientation can lead to distinct biological and chemical properties, making it valuable for specific research applications.

Properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
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InChI

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1
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InChI Key

HVYWMOMLDIMFJA-DPAQBDIFSA-N
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Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
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Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C
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Molecular Formula

C27H46O
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DSSTOX Substance ID

DTXSID3022401
Record name Cholesterol
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Molecular Weight

386.7 g/mol
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Physical Description

White or faintly yellow solid; Nearly odorless; [HSDB] Beige solid; [Sigma-Aldrich MSDS], Solid
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Boiling Point

360 °C (decomposes)
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Solubility

Moderately soluble in hot alcohol; soluble in benzene, oils, fats and aq solns of bile salts, In water, 0.095 mg/l @ 30 °C., 9.5e-05 mg/mL
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Density

1.067 @ 20 °C/4 °C, Pearly leaflets or plates from dilute alcohol; becomes anhydrous at 70-80 °C; density 1.03; practically insoluble in water (about 0.2 mg/100 ml H2O); slightly soluble in alcohol (1.29% w/w at 20 °C); more soluble in hot alcohol (100 g of saturated 96% alcoholic solution contains 28 g at 80 °C); one gram dissolves in 2.8 ml ether, in 4.5 ml chloroform, in 1.5 ml pyridine. Also soluble in benzene petroleum, oils, fats. Soluble in aqueous solution of bile salts; optical rotation (20 °C/D) = -31.5 deg (c = 2 in ether); optical rotation (20 °C/D) = -39.5 deg (c= 2 in chloroform). /Monohydrate/
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Vapor Pressure

VP: 0.171 mm Hg at 149 °C
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Mechanism of Action

Cell degeneration in Alzheimer's disease is mediated by a toxic mechanism that involves interaction of the AbetaP peptide with the plasma membrane of the target cell. PC12 cells become resistant to the cytotoxic action of AbetaP when incubated in a medium that enriches cholesterol levels of the surface membrane. On the other hand, making cholesterol-deficient membranes by either cholesterol extraction with cyclodextrin or by inhibiting de novo synthesis of cholesterol makes PC12 cells more vulnerable to the action of AbetaP. Increasing cholesterol content of PS liposomes also suppresses AbetaP-dependent liposome aggregation. /The authors/ suggest that by modifying the fluidity of the neuronal membranes, cholesterol may modulate the incorporation and pore formation of AbetaP into cell membranes. This idea is supported by the finding that the enhanced cytotoxicity generated by lowering the membrane cholesterol content can be reversed by AbetaP calcium channel blockers Zn2+ and tromethamine.
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Impurities

Cholesterol from animal organs always contains cholestanol (dihydrocholesterol) and other saturated sterols.
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Color/Form

White or faintly yellow pearly granules or crystals

CAS No.

57-88-5, 22243-67-0
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Melting Point

148.5 °C, MP: 145.5 °C (the melt becomes clear at 180 °C); optical rotation (25 °C/D) = -13.7 deg (c = 0.9 in chloroform) /Benzoate/, 148 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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